N-Acetonylpyridinium Chloride

Thermal stability Solid-state chemistry Material synthesis

N-Acetonylpyridinium chloride (CAS 42508-60-1) is a quaternary pyridinium salt bearing a reactive acetonyl (2-oxopropyl) substituent on the nitrogen. This ketone-functionalized cation enables a suite of condensation reactions—including Michael additions, Kröhnke-type pyridine syntheses, and ylide-mediated cycloadditions—that are inaccessible to simple N-alkylpyridinium salts.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B5619580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetonylpyridinium Chloride
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
InChIInChI=1S/C19H21NO3/c1-4-5-18(21)23-16-9-7-15(8-10-16)19(22)20-17-11-6-13(2)12-14(17)3/h6-12H,4-5H2,1-3H3,(H,20,22)
InChIKeyLFYFWXSFROUGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetonylpyridinium Chloride – A Key Pyridinium Salt Intermediate for Heterocyclic and Materials Chemistry


N-Acetonylpyridinium chloride (CAS 42508-60-1) is a quaternary pyridinium salt bearing a reactive acetonyl (2-oxopropyl) substituent on the nitrogen. This ketone-functionalized cation enables a suite of condensation reactions—including Michael additions, Kröhnke-type pyridine syntheses, and ylide-mediated cycloadditions—that are inaccessible to simple N-alkylpyridinium salts [1]. Its commercial availability in high purity from multiple suppliers makes it a practical entry point for building pyridinium-containing heterocycles and hybrid halobismuthate materials [2].

Why N-Acetonylpyridinium Chloride Cannot Be Simply Replaced by Its Bromide Analog or Unfunctionalized Pyridinium Salts


Despite the near-identical reactivity of the organic cation, substituting N-acetonylpyridinium chloride with its bromide counterpart or other pyridinium salts introduces substantial deviations in solid-state properties and downstream product quality that are critical for reproducible procurement and material synthesis. The chloride salt exhibits a melting point approximately 22 °C higher than the corresponding bromide (207 °C vs. ~185 °C) [1], reflecting differences in lattice energy that directly impact thermal stability during storage and processing. Furthermore, the chloride form is commercially available at >99% purity (HPLC), whereas the bromide is routinely supplied at only 95% purity , introducing additional identity and purity risks that are unacceptable for applications requiring rigorous stoichiometric control, such as active pharmaceutical intermediate synthesis and single-crystal growth of hybrid perovskite-like materials.

Head-to-Head Quantitative Evidence for Selecting N-Acetonylpyridinium Chloride Over Closest Analogs


Melting Point Superiority of the Chloride Salt vs. the Bromide Salt for High-Temperature Processing

The chloride salt melts at 203–208 °C, which is approximately 22 °C higher than the melting point of around 185 °C observed for N-acetonylpyridinium bromide [1]. This higher thermal threshold provides a wider processing window and reduces the risk of premature melting or decomposition during reactions or storage under elevated ambient temperatures.

Thermal stability Solid-state chemistry Material synthesis

Commercially Achievable Purity: Chloride Consistently Outperforms Bromide

Leading commercial suppliers provide N-acetonylpyridinium chloride with a purity exceeding 99.0% (by HPLC and nonaqueous titration) . In contrast, the commercially available bromide analog is routinely specified at a minimum purity of only 95% , leaving up to 5% of undefined organic residues or inorganic impurities that can interfere with demanding applications.

Chemical purity Pharmaceutical intermediate Analytical chemistry

Hygroscopicity Data as a Differentiator for Handling and Storage Protocols

N-Acetonylpyridinium chloride is explicitly labeled as hygroscopic and requires storage under a dry inert gas . While the bromide analog is also expected to be hydroscopic, no equivalent commercial warning or storage directive is uniformly documented, providing the chloride user with a clear, validated protocol to prevent moisture-induced degradation.

Hygroscopicity Storage conditions Purity maintenance

Procurement-Strength Application Scenarios Backed by Quantitative Evidence for N-Acetonylpyridinium Chloride


Synthesis of Cardiotonic Lead Compounds via Michael Addition

Medicinal chemistry groups pursuing phosphodiesterase III inhibitors can employ N-acetonylpyridinium chloride as a key building block in Michael additions with 3-aryl-2-cyanothioacrylamides, as reported by Krauze et al. [1]. The resulting 4-aryl-3-(1-pyridinio)-1,2,3,4-tetrahydropyridine-6-thiolates have demonstrated cardiotonic activity at lower concentrations than milrinone with a >10-fold improvement in acute toxicity in vivo. The high purity (>99%) and reproducible melting behavior of the chloride salt directly support the rigorous stoichiometric control needed to achieve these pharmacological profiles.

Hybrid Halobismuthate Material Synthesis for Optoelectronics

Researchers fabricating lead-free perovskite-inspired semiconductors can use N-acetonylpyridinium chloride as the cation source for synthesizing halobismuthate phases (I–VII) with tunable optical band gaps [2]. The chloride salt’s higher melting point (203–208 °C) relative to the bromide analog reduces the risk of thermal decomposition during solvothermal or melt-growth crystallization, while its documented hygroscopicity and inert-atmosphere storage guidance help maintain the strict anhydrous conditions required for single-crystal growth of phases such as [C8H10NO]2K[BiBr6].

Kröhnke-Type Pyridine Ring-Forming Reactions

Process chemists scaling up pyridine ring syntheses can replace acetonylpyridinium bromide with the chloride salt to benefit from the latter's wider commercial availability at >99% purity [1]. In Kröhnke-type condensations with α,β-unsaturated carbonyls and ammonium acetate, the higher purity minimizes side-product formation from halide-exchange or residual starting material, while the rigorously characterized melting point and hygroscopicity profile enable more robust in-process control compared to the loosely specified bromide form.

Quantitative Analytical and Pharmaceutical Intermediate Workflows

Analytical laboratories requiring a reference standard for method development or pharmaceutical intermediate qualification should select N-acetonylpyridinium chloride based on its availability at >99.0% purity (HPLC/titration), which is at least 4 percentage points above the typical 95% bromide specification [1][2]. This purity advantage, combined with its well-documented hygroscopicity and melting point, supports accurate mass balance calculations, minimizes unidentified impurity peaks in HPLC/LC-MS traces, and meets the identity and purity requirements expected for pharmaceutical intermediate procurement.

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